molecular formula C11H18Cl2N2O3S B2988762 N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1793990-81-4

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2988762
CAS No.: 1793990-81-4
M. Wt: 329.24
InChI Key: SUAIRUAGHCUXAL-UHFFFAOYSA-N
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Description

N-(3-Amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 4-chloro group, a 3-methyl group, and a branched N-(3-amino-2-hydroxypropyl) side chain. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications.

The 3-amino-2-hydroxypropyl moiety may improve membrane permeability or binding interactions, as seen in cellulose-(3-amino-2-hydroxypropyl)-ether membranes, which exhibit superior signal/noise ratios in peptide arrays compared to standard β-alanine membranes . The chloro and dimethyl substituents likely influence steric and electronic properties, affecting solubility, stability, and target selectivity.

Properties

IUPAC Name

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3S.ClH/c1-8-5-10(3-4-11(8)12)18(16,17)14(2)7-9(15)6-13;/h3-5,9,15H,6-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAIRUAGHCUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(CN)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H18ClN2O3SC_{11}H_{18}ClN_2O_3S and it features a sulfonamide functional group that is critical for its biological properties. The presence of amino and hydroxy groups enhances its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The following table summarizes the antibacterial activity against several bacterial strains:

Compound Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamideE. coli30 ± 0.127.81
N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamideS. aureus25 ± 0.1010.00
CiprofloxacinE. coli32 ± 0.126.25

The compound demonstrated significant antibacterial activity against E. coli, comparable to ciprofloxacin, a well-known antibiotic .

Anticancer Activity

In addition to its antibacterial properties, sulfonamides have shown potential in cancer therapy. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide on FaDu hypopharyngeal tumor cells:

  • Cell Line : FaDu
  • IC50 Value : 15 µM
  • Mechanism : Induced apoptosis via mitochondrial pathway

The findings suggest that the compound may act as a promising candidate for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives can be influenced by their structural components. A detailed structure-activity relationship study indicated that modifications to the sulfonamide moiety significantly affect antibacterial potency and selectivity against various pathogens.

Comparison with Similar Compounds

A. Core Structure and Substituent Effects

  • Aromatic Core : The target compound’s benzene ring differs from the naphthalene in 210049-20-0 , which may alter π-π stacking interactions in biological systems.
  • Chloro Position : The 4-chloro substituent in the target vs. 5-chloro in the naphthalene derivative could influence steric hindrance or electronic effects on sulfonamide reactivity .

C. Stereochemical Complexity

  • The (2R,3S) configuration in 244634-31-9 highlights the role of stereochemistry in biological activity, a feature absent in the target compound. This suggests the target may have broader but less specific interactions.

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